
9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide
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Description
9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a useful research compound. Its molecular formula is C19H24N4O6S2 and its molecular weight is 468.54. The purity is usually 95%.
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Biological Activity
9-hydrazinylidene-N2,N7-bis(2-hydroxyethyl)-N2,N7-dimethyl-9H-fluorene-2,7-disulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24N4O6S2
- Molecular Weight : 432.55 g/mol
- CAS Number : 325695-63-4
The biological activity of this compound is primarily linked to its ability to induce cell death through mechanisms such as ferroptosis. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. The compound may act by modulating pathways involved in oxidative stress and apoptosis.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit tumor growth in various cancer cell lines by inducing ferroptosis and inhibiting key survival pathways.
Study | Cell Line | Effect | Mechanism |
---|---|---|---|
Shimada et al. (2016) | HT-1080 | Induction of ferroptosis | Inhibition of GPX4 |
Tocris Bioscience (2024) | BJeLR | Increased ROS levels | Activation of squalene synthase |
Cytotoxicity
The cytotoxic effects of the compound have been evaluated in vitro, showing a dose-dependent response in several cancer cell lines. The mechanism involves oxidative stress and the depletion of antioxidant defenses.
Case Study 1: Ferroptosis Induction
In a study by Shimada et al., the compound was tested for its ability to induce ferroptosis in HT-1080 cells. The results demonstrated that treatment with the compound led to a significant increase in reactive oxygen species (ROS) and lipid peroxidation, confirming its role as a ferroptosis inducer.
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer efficacy of similar compounds in vivo. The study revealed that administration of these compounds resulted in reduced tumor size and increased survival rates in animal models, suggesting potential therapeutic applications for cancer treatment.
Properties
IUPAC Name |
9-hydrazinylidene-2-N,7-N-bis(2-hydroxyethyl)-2-N,7-N-dimethylfluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O6S2/c1-22(7-9-24)30(26,27)13-3-5-15-16-6-4-14(31(28,29)23(2)8-10-25)12-18(16)19(21-20)17(15)11-13/h3-6,11-12,24-25H,7-10,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNWNVISVJWRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NN)C=C(C=C3)S(=O)(=O)N(C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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